molecular formula C23H22ClFN4O3S B2439419 N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1111142-37-0

N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2439419
CAS RN: 1111142-37-0
M. Wt: 488.96
InChI Key: WBEMPVIWSKEFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H22ClFN4O3S and its molecular weight is 488.96. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Reactivity : A study by Farouk, Ibrahim, and El-Gohary (2021) details the synthesis of N-pyrimidinylacetamide derivatives and explores their chemical reactivity. This research highlights the use of compound 4, similar in structure to the chemical , as a building block for constructing various nitrogen heterocyclic compounds like pyrazoles, pyrimidines, and pyridopyrimidines. The paper emphasizes the diverse chemical behaviors of these compounds towards different amines, establishing a foundational understanding of their synthesis and potential applications in medicinal chemistry and drug design (Farouk, Ibrahim, & El-Gohary, 2021).

Molecular Structure and Analysis

  • Quantum Chemical Analysis : Mary et al. (2020) conducted a detailed quantum chemical analysis of a molecule structurally similar to the one , focusing on its molecular structure, natural bond orbital calculations, and vibrational assignments. This study offers insights into the geometrical and electronic properties of such molecules, which are crucial for understanding their interaction mechanisms in biological systems and potential applications in drug design (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Biological and Medicinal Applications

  • Antitumor Activity : Hafez and El-Gazzar (2017) investigated the antitumor activity of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, compounds related to the chemical . The study revealed potent anticancer effects against various human cancer cell lines, including breast, cervical, and colonic carcinomas. This indicates the potential of such compounds in developing new anticancer therapies (Hafez & El-Gazzar, 2017).

  • In Vitro Cytotoxic Activity : Al-Sanea et al. (2020) explored the in vitro cytotoxic activity of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. They discovered that one compound exhibited significant cancer cell growth inhibition against various cancer cell lines. This study highlights the potential of similar compounds in cancer treatment (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O3S/c1-32-20-7-4-15(24)10-19(20)26-21(30)13-33-23-27-18-8-9-29(12-17(18)22(31)28-23)11-14-2-5-16(25)6-3-14/h2-7,10H,8-9,11-13H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEMPVIWSKEFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

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